

A Technical Guide to the Solubility and Stability of Taltobulin Intermediates

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Compound of Interest

Compound Name: Taltobulin intermediate-3

Cat. No.: B2610935

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Disclaimer: Publicly available information on a specific "**Taltobulin intermediate-3**" is limited. This guide provides a comprehensive overview of the solubility and stability of other well-documented Taltobulin intermediates, namely Intermediate-1 and Intermediate-9, as representative examples of the physicochemical characterization required during drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the solubility and stability profiles of key intermediates in the synthesis of Taltobulin. The data presented here is crucial for process optimization, formulation development, and ensuring the overall quality and consistency of the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Taltobulin intermediates. This information is critical for selecting appropriate solvent systems for synthesis and purification, as well as for defining storage and handling conditions.

Table 1: Solubility of Taltobulin Intermediates

Intermediate	Solvent System	Solubility	Observations
Taltobulin intermediate-1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL (16.27 mM)	Clear solution
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 5 mg/mL (16.27 mM)	Clear solution	
10% DMSO, 90% Corn Oil	≥ 5 mg/mL (16.27 mM)	Clear solution	
Taltobulin intermediate-9	DMSO	100 mg/mL (166.16 mM)	Ultrasonic assistance needed
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (4.15 mM)	Suspended solution, ultrasonic assistance needed	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.15 mM)	Clear solution	

Table 2: Stability of Taltobulin Intermediates

Intermediate	Form	Storage Condition	Stability Period
Taltobulin intermediate-1	Stock Solution	-80°C	6 months
		-20°C	
Taltobulin intermediate-9	Powder	-20°C	3 years
		4°C	
		2 years	
	In solvent	-80°C	6 months
		-20°C	

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable solubility and stability data. The following sections describe common methodologies used in the pharmaceutical industry.

This method determines the equilibrium solubility of a compound in a specific solvent system.

Objective: To determine the saturation concentration of a Taltobulin intermediate in a given solvent at a constant temperature.

Materials:

- Taltobulin intermediate powder
- Selected solvent system (e.g., water, buffers of different pH, organic solvents)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

- Add an excess amount of the Taltobulin intermediate to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the pre-equilibrated solvent system to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

- Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved intermediate in the filtrate using a validated HPLC method.
- The resulting concentration is reported as the thermodynamic solubility.

Stability testing is performed to understand how the quality of a drug intermediate varies with time under the influence of environmental factors such as temperature and humidity.

Objective: To establish a re-test period for the Taltobulin intermediate by evaluating its thermal stability and sensitivity to moisture.

2.2.1 Long-Term Stability Testing

Storage Conditions: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.^[1]^[2]

Duration: Minimum of 12 months.^[2]

Protocol:

- Place a sufficient quantity of the Taltobulin intermediate in containers that are representative of the actual storage containers.
- Store the containers in a stability chamber maintained at the specified long-term storage conditions.

- Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[3]
- At each time point, analyze the samples for key stability-indicating parameters, such as:
 - Appearance
 - Assay (potency)
 - Purity (related substances/degradation products)
 - Moisture content
- Compare the results to the initial (time 0) data to identify any significant changes.

2.2.2 Accelerated Stability Testing

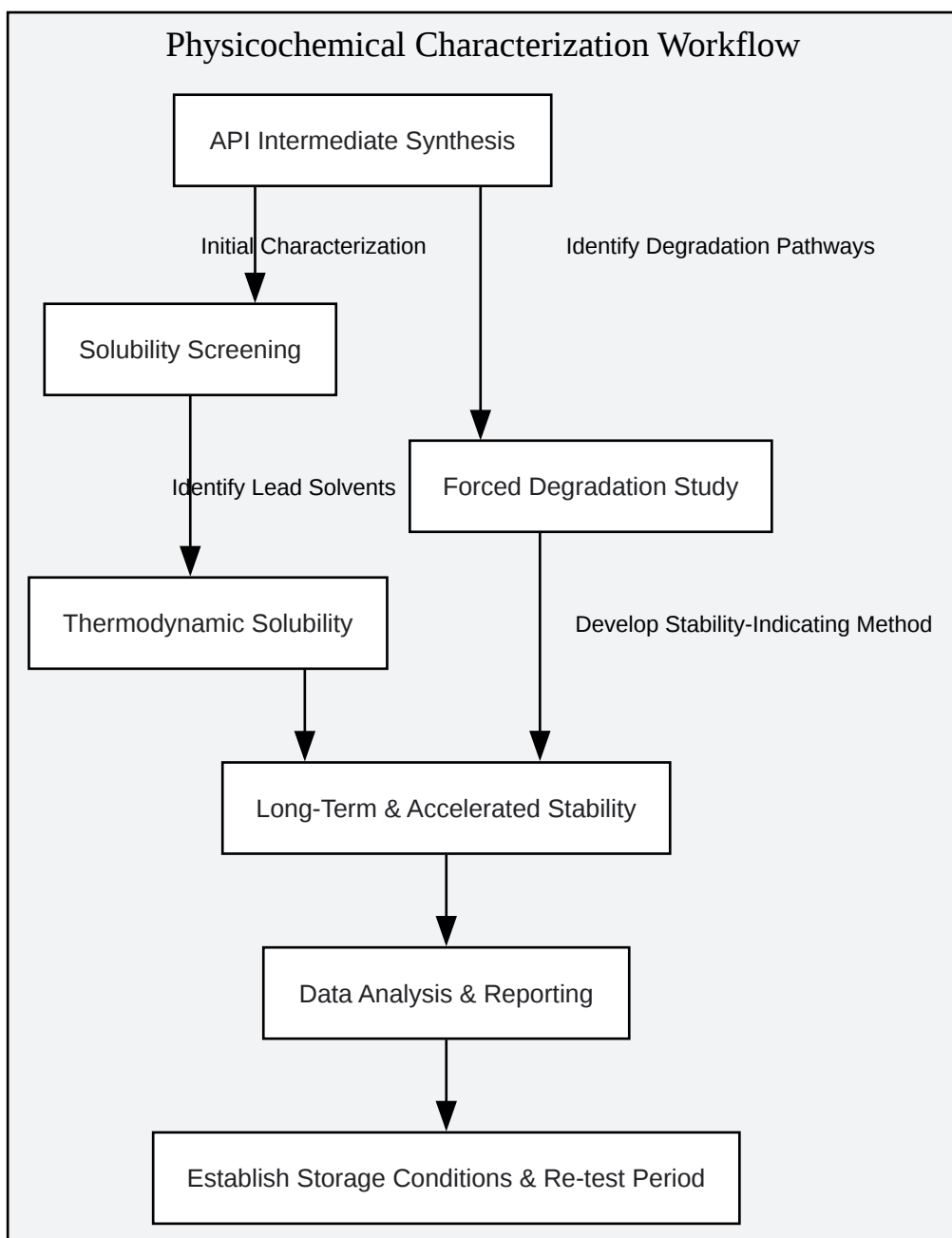
Storage Conditions: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.^[1]^[2] Duration: Minimum of 6 months.^[2]

Protocol:

- Follow the same procedure as for long-term stability testing, but use the accelerated storage conditions.
- Sampling time points are typically 0, 3, and 6 months.^[3]
- Significant changes in the product under accelerated conditions may warrant intermediate stability testing (e.g., $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$).^[3]
- The data from accelerated studies are used to predict the long-term stability and to support the proposed re-test period.

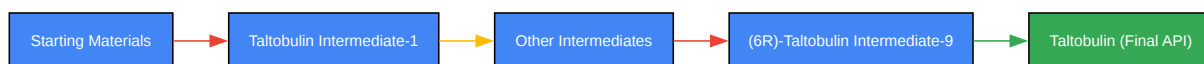
Visualizations

Diagrams are provided to illustrate key workflows and pathways related to the characterization and synthesis of Taltobulin intermediates.



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Caption: Workflow for Solubility and Stability Characterization.



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Caption: Simplified Synthetic Pathway of Taltobulin.

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